azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-(2-hydroxyethoxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

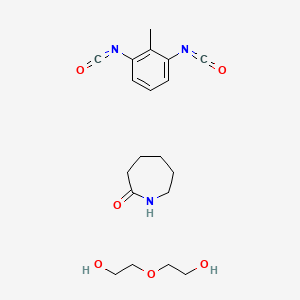

Azepan-2-one; 1,3-diisocyanato-2-methylbenzene; 2-(2-hydroxyethoxy)ethanol is a complex compound that combines three distinct chemical entities. Azepan-2-one is a lactam, a cyclic amide, known for its applications in polymer chemistry. 1,3-diisocyanato-2-methylbenzene is an aromatic diisocyanate used in the production of polyurethanes. 2-(2-hydroxyethoxy)ethanol is a glycol ether commonly used as a solvent and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-2-one: This compound can be synthesized through the Beckmann rearrangement of cyclohexanone oxime. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted at elevated temperatures.

1,3-diisocyanato-2-methylbenzene: This compound is produced by the phosgenation of 1,3-diamino-2-methylbenzene. The reaction involves the use of phosgene gas and is carried out under controlled conditions to ensure safety and efficiency.

2-(2-hydroxyethoxy)ethanol: This glycol ether is synthesized by the reaction of ethylene oxide with ethylene glycol. The reaction is typically catalyzed by a base such as potassium hydroxide and is conducted at moderate temperatures.

Industrial Production Methods

Azepan-2-one: Industrially, azepan-2-one is produced through the hydrolysis of caprolactam, which is derived from cyclohexanone.

1,3-diisocyanato-2-methylbenzene: The industrial production involves the continuous phosgenation process, where phosgene and 1,3-diamino-2-methylbenzene are reacted in a controlled environment.

2-(2-hydroxyethoxy)ethanol: This compound is produced on an industrial scale by the reaction of ethylene oxide with ethylene glycol in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

Azepan-2-one: Undergoes hydrolysis, polymerization, and ring-opening reactions.

1,3-diisocyanato-2-methylbenzene: Participates in addition reactions with alcohols and amines to form polyurethanes.

2-(2-hydroxyethoxy)ethanol: Undergoes etherification, esterification, and oxidation reactions.

Common Reagents and Conditions

Azepan-2-one: Hydrolysis with water or acids, polymerization with catalysts.

1,3-diisocyanato-2-methylbenzene: Reacts with alcohols or amines under mild conditions to form urethanes.

2-(2-hydroxyethoxy)ethanol: Etherification with alkyl halides, esterification with carboxylic acids, oxidation with oxidizing agents.

Major Products

Azepan-2-one: Produces linear or branched polymers.

1,3-diisocyanato-2-methylbenzene: Forms polyurethanes.

2-(2-hydroxyethoxy)ethanol: Produces ethers, esters, and oxidized products.

Scientific Research Applications

Azepan-2-one: Used in the synthesis of nylon-6, a widely used polymer in textiles and plastics.

1,3-diisocyanato-2-methylbenzene: Essential in the production of polyurethane foams, elastomers, and coatings.

2-(2-hydroxyethoxy)ethanol: Utilized as a solvent in pharmaceuticals, as a chemical intermediate in the synthesis of other compounds, and in the formulation of cleaning agents.

Mechanism of Action

Azepan-2-one: Acts as a monomer in polymerization reactions, forming long polymer chains through ring-opening polymerization.

1,3-diisocyanato-2-methylbenzene: Reacts with polyols to form urethane linkages, creating a network of cross-linked polymers.

2-(2-hydroxyethoxy)ethanol: Functions as a solvent and reactant, participating in various chemical reactions to form new compounds.

Comparison with Similar Compounds

Azepan-2-one: Similar to other lactams like pyrrolidone and caprolactam, but unique in its ring size and polymerization properties.

1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate and methylene diphenyl diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.

2-(2-hydroxyethoxy)ethanol: Similar to other glycol ethers like ethylene glycol monomethyl ether and diethylene glycol, but distinct in its balance of hydrophilicity and hydrophobicity.

Properties

CAS No. |

150409-24-8 |

|---|---|

Molecular Formula |

C19H27N3O6 |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-(2-hydroxyethoxy)ethanol |

InChI |

InChI=1S/C9H6N2O2.C6H11NO.C4H10O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;8-6-4-2-1-3-5-7-6;5-1-3-7-4-2-6/h2-4H,1H3;1-5H2,(H,7,8);5-6H,1-4H2 |

InChI Key |

GBMNZIWTFJEXNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O.C1CCC(=O)NCC1.C(COCCO)O |

Related CAS |

150409-24-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.